3-(2-FURYL)-5-(1,1,2,2,2-PENTAFLUOROETHYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Overview
Description
3-(2-FURYL)-5-(1,1,2,2,2-PENTAFLUOROETHYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes furan, thiophene, pyrimidine, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-5-(1,1,2,2,2-PENTAFLUOROETHYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and strong bases. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-5-(1,1,2,2,2-PENTAFLUOROETHYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
3-(2-FURYL)-5-(1,1,2,2,2-PENTAFLUOROETHYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-FURYL)-5-(1,1,2,2,2-PENTAFLUOROETHYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Open-framework zinc phosphates: Studied for their proton conduction behavior.
Uniqueness
3-(2-FURYL)-5-(1,1,2,2,2-PENTAFLUOROETHYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its combination of multiple ring systems and fluorinated groups, which confer specific chemical and biological properties. This makes it distinct from other compounds with similar structures but different functional groups or ring systems.
Properties
IUPAC Name |
5-(furan-2-yl)-3-(1,1,2,2,2-pentafluoroethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-4H-pyrazol-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F8N4O2S/c19-16(20,21)13-7-9(12-4-2-6-33-12)27-14(28-13)30-15(31,17(22,23)18(24,25)26)8-10(29-30)11-3-1-5-32-11/h1-7,31H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXREXJIHIYCPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(C(F)(F)F)(F)F)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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